N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O/c22-16-12-14(9-10-17(16)23)13-25-21(29)19-20(18-8-4-5-11-24-18)28(27-26-19)15-6-2-1-3-7-15/h1-12H,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUPMJCZLAWIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound is compared to three analogs (Table 1), highlighting substituent effects on physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Detailed Analysis of Substituent Effects
Triazole Core vs. Pyrazole Core
- The 1,2,3-triazole core (Target and Analog 1) offers a rigid planar structure conducive to π-π stacking and hydrogen bonding, whereas pyrazole derivatives (Analogs 2–3) exhibit reduced polarity due to fewer hydrogen-bond acceptors .
Pyridine vs. Carbamate Functionalization
- Pyridin-2-yl (Target) and pyridin-3-yl (Analog 1) substituents influence binding orientation in enzymatic pockets. Pyridin-2-yl’s nitrogen at the ortho position may facilitate stronger hydrogen bonding than pyridin-3-yl’s meta nitrogen .
- Analog 2’s carbamate group increases hydrophobicity, likely reducing solubility but enhancing membrane permeability compared to the Target’s carboxamide .
Ortho-Fluorine Steric Effects
Research Findings and Hypothetical Bioactivity
While direct bioactivity data for the Target are unavailable in the provided evidence, structural comparisons suggest:
- Kinase Inhibition Potential: The Target’s triazole core and pyridin-2-yl group resemble known kinase inhibitors (e.g., c-Met inhibitors), where halogenated aromatic systems improve target engagement .
- Metabolic Stability: The 3-chloro-4-fluorobenzyl group may slow oxidative metabolism compared to non-halogenated analogs, as seen in similar compounds .
- Solubility Limitations : High hydrophobicity from the triazole and benzyl groups may necessitate formulation adjustments for in vivo applications.
Crystallographic Validation
The Target’s structural confirmation likely employs SHELX software (e.g., SHELXL for refinement), which is standard for small-molecule crystallography. This ensures accurate bond-length and angle measurements critical for SAR studies .
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, a pyridine ring, and various substituted phenyl groups. The presence of halogen atoms (chlorine and fluorine) and the carboxamide functional group enhances its reactivity and potential biological activity. Its molecular formula is , indicating a diverse range of functional groups that may interact with biological systems.
Antimicrobial Properties
Research indicates that triazole compounds often exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL in some cases .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Triazole derivatives have been evaluated for their effects on various cancer cell lines. For example, some related compounds have shown potent activity against Hep G2 liver cancer cells and MCF7 breast cancer cells . The inhibition of cell proliferation has been linked to the compound's ability to interfere with specific molecular pathways involved in tumor growth.
Study 1: Antifungal Activity
A study examining the antifungal properties of triazole derivatives found that compounds similar to this compound exhibited significant antifungal activity against Candida albicans, outperforming traditional antifungal agents like fluconazole .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Compound A | 0.0156 | Candida albicans |
| Compound B | 0.125 | Staphylococcus aureus |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, triazole derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the triazole structure could enhance cytotoxicity against MCF7 and HELA cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative 1 | MCF7 | 10 |
| Triazole Derivative 2 | HELA | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
